molecular formula C14H12O2 B3093329 1-(1-Naphthyl)cyclopropanecarboxylic acid CAS No. 124276-38-6

1-(1-Naphthyl)cyclopropanecarboxylic acid

Cat. No. B3093329
CAS RN: 124276-38-6
M. Wt: 212.24 g/mol
InChI Key: OUJODVKEBCXFEI-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 124276-38-6 . It has a molecular weight of 212.25 and its IUPAC name is 1-(1-naphthyl)cyclopropanecarboxylic acid . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(1-Naphthyl)cyclopropanecarboxylic acid is 1S/C14H12O2/c15-13(16)14(8-9-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) . This indicates that the compound has a cyclopropane ring fused to a carboxylic acid group, with a naphthyl group attached to the cyclopropane ring .


Physical And Chemical Properties Analysis

1-(1-Naphthyl)cyclopropanecarboxylic acid is a solid at room temperature . The compound’s solubility and other physical properties are not specified in the search results.

Scientific Research Applications

Environmental Monitoring and Remediation

  • Naphthenic Acids Analysis : Research on naphthenic acids, which share a part of the chemical structure with "1-(1-Naphthyl)cyclopropanecarboxylic acid", focuses on developing standard methods for their semi-quantification in environmental samples using mass spectrometry. This is crucial for monitoring water contaminated by oil sands extraction processes, highlighting the environmental implications and the need for remediation technologies (Kovalchik et al., 2017).

Agricultural Improvements

  • Ethylene Action Inhibition : Studies on 1-methylcyclopropene (1-MCP), a cyclopropane derivative, demonstrate its role as an ethylene action inhibitor, effectively prolonging the shelf life of various fruits and vegetables by delaying ripening and senescence. This application is significant for reducing food waste and improving the economic value of agricultural produce (Blankenship & Dole, 2003).

Analytical Chemistry Development

  • Methodological Advances : The intricate nature of naphthenic acids and similar compounds has driven the development of advanced analytical methods for their identification and quantification in complex mixtures. Such methodologies are foundational for environmental sciences, toxicology, and chemical analysis, facilitating a deeper understanding of the chemical's behavior and impact (Headley et al., 2013).

Pollution Mitigation

  • Toxicity Reduction : Efforts to mitigate the toxicity of naphthenic acids, related to "1-(1-Naphthyl)cyclopropanecarboxylic acid" through structural similarity, involve technologies like supercritical fluid extraction and the use of ionic liquids. These studies not only aim to reduce the environmental impact of industrial waste but also to improve the treatment processes of contaminated water and soils (Mandal & Sasaki, 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

1-naphthalen-1-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13(16)14(8-9-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJODVKEBCXFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253548
Record name 1-(1-Naphthalenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthyl)cyclopropanecarboxylic acid

CAS RN

124276-38-6
Record name 1-(1-Naphthalenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124276-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Naphthalenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(1-naphthyl)cyclopropanecarbonitrile (60.7 g, prepared in a similar manner to that described in Example N9) and 10% aqueous potassium hydroxide solution was stirred and heated under reflux for 16 hours. Ethylene glycol (250 ml) was added and the mixture was heated under reflux for 5 hours. Each time complete solution was achieved, further water was added to cloud point. Water (500 ml) was added and the mixture was allowed to stand for 16 hours. The resulting solid was removed by filtration. The filtrate was diluted with water (800 ml), filtered, and the filtrate acidified by addition of dilute hydrochloric acid. The resulting solid was collected by filtration, washed with water and dried in air, yielding 1-(1-naphthyl)cyclopropane carboxylic acid (25.9 g).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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